

# GSK583: A Selective RIPK2 Inhibitor for Inflammatory Disorders

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Compound of Interest			
Compound Name:	GSK583		
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A Technical Guide for Researchers and Drug Development Professionals

# Introduction: The Role of RIPK2 in Inflammatory Signaling

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2), also known as RICK or CARDIAK, is a critical intracellular signaling molecule that plays a pivotal role in the innate immune system. [1] It functions as a key downstream effector of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors. [2] These receptors recognize specific peptidoglycan fragments from bacterial cell walls, triggering an inflammatory response to combat infection. [2] Upon activation by NOD1 or NOD2, RIPK2 undergoes autophosphorylation and ubiquitination, which is crucial for the subsequent activation of downstream signaling pathways, including nuclear factor-kappa B (NF- $\kappa$ B) and mitogen-activated protein kinase (MAPK) pathways. [2][3] This signaling cascade leads to the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-6 (IL-6), and interleukin-8 (IL-8), which are essential for orchestrating an effective immune response. [4][5]

Dysregulation of the NOD-RIPK2 signaling pathway has been implicated in the pathogenesis of various chronic inflammatory and autoimmune diseases, including Crohn's disease, ulcerative colitis, and multiple sclerosis.[1][4] Consequently, inhibiting RIPK2 kinase activity has emerged as a promising therapeutic strategy for these conditions.[2]



### **GSK583**: A Potent and Selective RIPK2 Inhibitor

**GSK583** is a highly potent and selective, orally active inhibitor of RIPK2 kinase.[6][7] It was identified through structure-activity relationship-based modifications to improve selectivity while maintaining ATP-competitive characteristics.[1] **GSK583** has been extensively characterized as a valuable tool compound for elucidating the role of RIPK2 in various inflammatory models.[7] However, its development as a clinical candidate was halted due to off-target activity against the hERG ion channel and unfavorable pharmacokinetic properties.[3][8]

### **Mechanism of Action and Binding Mode**

**GSK583** acts as an ATP-competitive inhibitor of RIPK2.[9] X-ray co-crystal structures reveal that **GSK583** binds to the ATP-binding pocket of the RIPK2 kinase domain.[3][8] A critical hydrogen bond interaction occurs between the N1 of the indazole moiety of **GSK583** and the backbone of Asp164 in the hinge region of RIPK2.[3][8] The indazole group occupies a hydrophobic back pocket, contributing to the inhibitor's high affinity and selectivity.[3]

## Data Presentation Biochemical and Cellular Activity of GSK583



Assay Type	Target/Cell Line	Endpoint	IC50	Reference
Biochemical				
Fluorescence Polarization Binding	Human RIPK2	Inhibition of fluorescent ligand binding	5 nM	[6][10]
Fluorescence Polarization Binding	Rat RIPK2	Inhibition of fluorescent ligand binding	2 nM	[11]
Fluorescence Polarization Binding	Human RIPK3	Inhibition of fluorescent ligand binding	16 nM	[10]
Cellular				
MDP-Stimulated TNF-α Production	Primary Human Monocytes	Inhibition of TNF- α release	8 nM	[6][10]
MDP-Stimulated TNF-α Production	Human Whole Blood	Inhibition of TNF- α release	237 nM	[3][6]
MDP-Stimulated TNF-α Production	Rat Whole Blood	Inhibition of TNF- α release	133 nM	[6]
Explant Cultures from Crohn's and Ulcerative Colitis Patients	Human Intestinal Biopsies	Inhibition of TNF- α and IL-6 production	~200 nM	[6][10]
In Vivo				
MDP-Induced Peritonitis	Rat	Inhibition of serum KC (IL-8 orthologue)	50 nM (derived from blood concentrations)	[6]



MDP-Induced Peritonitis	Mouse	Inhibition of serum KC and neutrophil recruitment	37 nM (derived from blood concentrations)	[6]
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### **Selectivity Profile of GSK583**

GSK583 exhibits excellent selectivity for RIPK2 over a broad panel of other kinases.[3][6]

Kinase Panel	Concentration of GSK583	Inhibition	Reference
300 Kinases	1 μΜ	Approximately 30% inhibition of only two other kinases (BRK and Aurora A)	[3][11]

## **Pharmacokinetic Properties of GSK583 in Rodents**

GSK583 displays moderate oral bioavailability and low clearance in both rats and mice.[3][10]

Species	Route	Key PK Parameters	Reference
Rat	IV & PO	Low clearance, moderate volume of distribution, moderate oral bioavailability (39%)	[3][10]
Mouse	IV & PO	Low clearance, moderate volume of distribution, moderate oral bioavailability	[3][10]

### **Off-Target Activity of GSK583**



Target	Assay Type	IC50	Reference
hERG Ion Channel	Electrophysiology	7.45 μM	[3][12]
Cytochrome P450 3A4 (CYP3A4)	Fluorescence-based	5 μΜ	[12]

# Experimental Protocols RIPK2 Fluorescence Polarization (FP) Binding Assay

This assay quantifies the binding of a test compound to the ATP-binding pocket of RIPK2 by measuring the displacement of a fluorescently labeled ligand.

#### Materials:

- Full-length FLAG-His tagged RIPK2 purified from a baculovirus expression system.
- Fluorescently labeled ATP-competitive ligand (tracer).
- Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT, and 1 mM CHAPS.[6]
- Test compound (e.g., GSK583) serially diluted in 100% DMSO.
- 384-well, low-volume, black, non-binding surface microplates.

#### Procedure:

- Prepare a solution of RIPK2 in assay buffer at a concentration twice its apparent dissociation constant (Kd) for the tracer.
- Prepare a solution of the fluorescently labeled ligand in assay buffer at a concentration of 10 nM (for a final concentration of 5 nM).
- Dispense 100 nL of the serially diluted test compound into the wells of the microplate.
- Add 5  $\mu$ L of the RIPK2 solution to each well and incubate at room temperature for 10 minutes to allow for compound binding.



- Add 5  $\mu$ L of the fluorescent ligand solution to each well and incubate for at least 10 minutes at room temperature, protected from light.
- Measure the fluorescence polarization on a suitable plate reader.
- Calculate the percent inhibition relative to control wells (containing DMSO vehicle) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

## MDP-Stimulated TNF-α Production in Primary Human Monocytes

This cellular assay assesses the ability of a compound to inhibit NOD2-mediated cytokine production.

#### Materials:

- Primary human monocytes isolated from peripheral blood mononuclear cells (PBMCs).
- Cell culture medium (e.g., RPMI-1640 with 10% FBS).
- Muramyl dipeptide (MDP), a NOD2 ligand.
- Test compound (e.g., GSK583) dissolved in DMSO.
- ELISA kit for human TNF-α.
- 96-well cell culture plates.

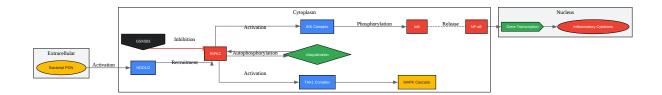
#### Procedure:

- Seed primary human monocytes in a 96-well plate at a suitable density and allow them to adhere.
- Pre-treat the cells with serially diluted concentrations of the test compound or vehicle (DMSO) for 30 minutes at 37°C.[10]
- Stimulate the cells with MDP (e.g., 1 μg/mL) for 6 hours at 37°C.[12]



- Collect the cell culture supernatants.
- Measure the concentration of TNF- $\alpha$  in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
- Calculate the percent inhibition of TNF- $\alpha$  production and determine the IC50 value.

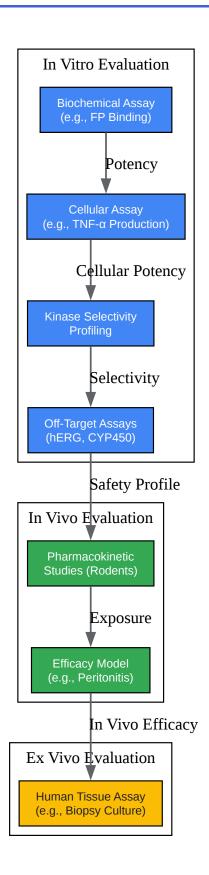
## **Mandatory Visualizations**



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Caption: NOD1/2-RIPK2 signaling pathway and the inhibitory action of GSK583.





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### References

- 1. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. In vivo peritonitis mouse model [bio-protocol.org]
- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 6. fda.gov [fda.gov]
- 7. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo peritonitis model [bio-protocol.org]
- 11. Assaying RIPK2 Activation by Complex Formation PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
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